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Core Science & Biosynthesis

Foundational

synthesis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

An In-Depth Technical Guide to the Synthesis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol Abstract This technical guide provides a comprehensive overview of the , a key intermediate in pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in pharmaceutical and materials science research. The document details two primary, field-proven synthetic pathways: direct reductive amination and direct N-alkylation. Each method is presented with a thorough discussion of its mechanistic underpinnings, a detailed step-by-step experimental protocol, and guidelines for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this and structurally related secondary amino alcohols.

Introduction

3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a substituted secondary amino alcohol. The presence of a difluorobenzyl moiety makes it a valuable building block, particularly in medicinal chemistry, where fluorine substitution is a common strategy to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This guide explores the most efficient and reliable methods for its synthesis, focusing on causality behind experimental choices to ensure reproducibility and high purity of the final product.

Strategic Overview of Synthetic Pathways

The synthesis of the target molecule can be approached via two principal retrosynthetic disconnections, as illustrated below. Both pathways utilize commercially available starting materials and established organic transformations.

cluster_Retrosynthesis Retrosynthetic Analysis cluster_StartingMaterials Starting Materials Target 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol Retro_RA C-N bond formation (Reductive Amination) Target->Retro_RA Route 1 Retro_NA C-N bond formation (N-Alkylation) Target->Retro_NA Route 2 Aldehyde 2,5-Difluorobenzaldehyde Retro_RA->Aldehyde Amine 3-Amino-1-propanol Retro_RA->Amine Retro_NA->Amine Halide 2,5-Difluorobenzyl Halide Retro_NA->Halide

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Route 1: Direct Reductive Amination

Reductive amination is arguably the most efficient and widely used method for synthesizing secondary amines.[1] This one-pot reaction involves the initial formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired amine.[2]

Principle and Rationale

The reaction proceeds via nucleophilic attack of 3-amino-1-propanol on the carbonyl carbon of 2,5-difluorobenzaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). A reducing agent present in the reaction mixture then selectively reduces the C=N double bond to afford the final secondary amine.[1]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde.[3] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[2][] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate imine formation.

Start 2,5-Difluorobenzaldehyde + 3-Amino-1-propanol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) Imine Schiff Base (Imine) Intermediate Hemiaminal->Imine - H₂O Product Target Molecule Imine->Product + [H⁻] ReducingAgent [Reducing Agent] e.g., NaBH(OAc)₃ ReducingAgent->Imine

Caption: Mechanism of Reductive Amination.

Experimental Protocol

Materials:

  • 2,5-Difluorobenzaldehyde

  • 3-Amino-1-propanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

  • Add 3-amino-1-propanol (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.[6]

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Data Summary
ReagentMolar Eq.Purpose
2,5-Difluorobenzaldehyde1.0Aldehyde source
3-Amino-1-propanol1.1Amine source
Sodium triacetoxyborohydride1.5Reducing agent for the imine
Dichloromethane-Anhydrous reaction solvent
Sat. aq. NaHCO₃-Quenching agent and neutralization

Expected Yield: 75-90% (after purification)

Synthetic Route 2: Direct N-Alkylation

This classical approach involves the formation of the C-N bond via a nucleophilic substitution (S_N2) reaction between 3-amino-1-propanol and an appropriate 2,5-difluorobenzyl electrophile.[2]

Principle and Rationale

The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,5-difluorobenzyl halide (e.g., bromide or chloride) and displacing the halide leaving group. A key challenge in this method is preventing over-alkylation, where the desired secondary amine product reacts further with the benzyl halide to form a tertiary amine.[2] This can be mitigated by using a large excess of the primary amine (3-amino-1-propanol). The reaction requires a base to neutralize the hydrogen halide formed as a byproduct. A non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is typically used.

Start 2,5-Difluorobenzyl Bromide + 3-Amino-1-propanol TransitionState [S_N2 Transition State] Start->TransitionState Nucleophilic Attack Product Target Molecule + HBr TransitionState->Product Leaving Group Departure Base Base (e.g., K₂CO₃) Product->Base Neutralization

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Validation of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

This is a comprehensive technical guide and spectroscopic atlas for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol . Compound ID: 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol CAS Registry Number: 1096296-04-6 (and...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and spectroscopic atlas for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol .

Compound ID: 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol CAS Registry Number: 1096296-04-6 (and related isomer series) Molecular Formula: C₁₀H₁₃F₂NO Molecular Weight: 201.21 g/mol

Executive Summary & Synthetic Context

This compound is a critical secondary amine building block, often utilized in the synthesis of kinase inhibitors and CNS-active agents where the 2,5-difluorobenzyl moiety provides metabolic stability and lipophilicity.

Primary Synthesis Route: Reductive amination between 2,5-difluorobenzaldehyde and 3-amino-1-propanol using sodium triacetoxyborohydride (STAB) or NaBH₄.

Impurity Profile for QC:

  • Bis-alkylated impurity: Tertiary amine formed by the reaction of the product with a second equivalent of aldehyde.

  • Residual Aldehyde: Distinctive CHO proton signal (~10 ppm).

  • Boron complexes: If workup is insufficient, boron-amine adducts may shift NMR signals broad and upfield.

Mass Spectrometry (MS) Profile

Method: ESI+ (Electrospray Ionization, Positive Mode) / LC-MS

Fragmentation Logic

The mass spectrum is dominated by the stability of the 2,5-difluorobenzyl cation . The secondary amine structure facilitates alpha-cleavage and benzylic cleavage.

Ion Typem/z (Theoretical)IntensityStructural Assignment
[M+H]⁺ 202.1 HighProtonated molecular ion.
[M+Na]⁺ 224.1Low/MedSodium adduct (common in unbuffered LC-MS).
Base Peak 127.0 100% 2,5-Difluorobenzyl cation (C₇H₅F₂⁺). Formed via C-N bond cleavage.
Fragment 109.0LowFluorotropylium ion (loss of F from m/z 127).
Fragment 76.1Med3-aminopropanol fragment (C₃H₈NO⁺) - Often suppressed by the benzylic ion.
Graphviz: MS Fragmentation Pathway

MS_Fragmentation M_Ion [M+H]+ m/z 202.1 Benzyl_Cation Base Peak: 2,5-Difluorobenzyl Cation m/z 127.0 M_Ion->Benzyl_Cation Benzylic Cleavage (Major Path) Amine_Frag Aminopropanol Fragment m/z 76.1 M_Ion->Amine_Frag C-N Cleavage Tropylium Fluorotropylium m/z ~109 Benzyl_Cation->Tropylium -F rearrangement

Figure 1: ESI+ Fragmentation pathway showing the dominance of the benzylic cation.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Note: Data below is standardized for CDCl₃.

¹H NMR (Proton)

The spectrum is characterized by the 2,5-difluoro aromatic pattern and the specific triplets of the propyl chain.

Shift (δ ppm)MultiplicityIntegralAssignmentCoupling (J in Hz)
6.95 – 7.15 Multiplet (m)3HAromatic (Ar-H3, H4, H6)Complex 2nd order due to F-H coupling.
3.82 Singlet (s)2HBenzylic CH₂ (Ar-CH₂ -NH)May appear as a doublet if NH exchange is slow.
3.65 Triplet (t)2HO-CH₂ -CH₂J ≈ 5.8 Hz
2.78 Triplet (t)2HNH-CH₂ -CH₂J ≈ 6.2 Hz
2.40 Broad s2HNH and OH Variable; disappears with D₂O shake.
1.72 Quintet (quin)2HCH₂-CH₂ -CH₂J ≈ 6.0 Hz

Expert Insight: The aromatic region is not a simple first-order system. The protons at positions 3, 4, and 6 couple to both fluorine atoms (¹J_CF is not seen in proton, but ³J_HF and ⁴J_HF are significant, typically 6-9 Hz). Expect a complex envelope rather than clean doublets.

¹³C NMR (Carbon-13)

The 2,5-difluoro substitution creates distinctive C-F splitting patterns (doublets of doublets).

Shift (δ ppm)SplittingAssignmentNotes
158.5 Doublet (d)C-F (C2, C5)¹J_CF ≈ 240 Hz (Large splitting)
129.0 MultipletC-1 (Ipso)²J_CF coupling (~15 Hz)
114 – 117 MultipletAr-CH (C3, C4, C6)Split by F atoms.
64.2 SingletO-CH₂ Aliphatic alcohol carbon.
49.8 SingletNH-CH₂ (Propyl)Alpha to amine.
47.5 SingletAr-CH₂ -NHBenzylic carbon.
31.5 SingletCentral CH₂ Beta carbon.
¹⁹F NMR (Fluorine)

Crucial for confirming the 2,5-substitution pattern versus 2,4- or 3,4-isomers.

  • Signal 1: ~ -118.5 ppm (multiplet)

  • Signal 2: ~ -123.8 ppm (multiplet)

  • Interpretation: The two fluorine atoms are chemically non-equivalent but electronically similar. They will show coupling to each other (⁴J_FF ≈ 15 Hz) and to the aromatic protons.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3250 – 3400 Broad, MedO-H / N-H stretch (Hydrogen bonded).
2850 – 2950 MediumC-H stretch (Aliphatic propyl chain).
1490 & 1590 StrongAromatic C=C ring stretch .
1180 – 1250 Very StrongC-F stretch (Diagnostic for fluorinated arenes).
1050 StrongC-O stretch (Primary alcohol).
750 – 850 MediumC-H out-of-plane bend (1,2,4-trisubstituted benzene pattern).

Experimental Validation Workflow

To ensure the identity of the synthesized material, follow this self-validating protocol:

Graphviz: QC Decision Tree

QC_Workflow Sample Crude Product TLC TLC (DCM/MeOH 9:1) Check Rf ~0.3 Sample->TLC MS_Check LC-MS (ESI+) Target: 202.1 m/z TLC->MS_Check NMR_Check 1H NMR (CDCl3) Verify Benzylic Singlet MS_Check->NMR_Check Purity Check for Bis-alkylation (Extra benzylic signal?) NMR_Check->Purity Purity->Sample Fail (Recrystallize/Column) Final Release for Use Purity->Final Pass

Figure 2: Quality Control workflow for validating the amine building block.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-(Benzylmethylamino)-1-propanol (Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary for 2,5-Difluorobenzylamine (Substructure). National Library of Medicine. Available at: [Link]

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts and Coupling Constants for Fluorinated Aromatics. University of Wisconsin-Madison.[2] Available at: [Link]

Sources

Foundational

Technical Whitepaper: In Vitro Profiling of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Executive Summary This technical guide profiles 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol , a specialized secondary amine intermediate and chemical probe. Structurally composed of a 2,5-difluorobenzyl lipophilic h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol , a specialized secondary amine intermediate and chemical probe. Structurally composed of a 2,5-difluorobenzyl lipophilic head group and a 3-aminopropanol polar tail, this scaffold represents a privileged pharmacophore in medicinal chemistry. It is frequently utilized in the design of Sigma-1 receptor (


R) ligands , monoamine transporter modulators , and as a fragment in kinase inhibitor  discovery (e.g., MAPK/ERK pathways).

The 2,5-difluoro substitution pattern is not arbitrary; it is a strategic bioisostere designed to block metabolic para-hydroxylation while modulating the quadrupole moment of the aromatic ring, thereby enhancing


-stacking interactions in hydrophobic binding pockets. This guide details the chemical logic, predicted biological activity, and validated experimental protocols for profiling this compound in vitro.

Chemical Identity & Structural Logic

Physicochemical Profile

The molecule functions as an amphiphilic linker. The secondary amine serves as a protonation site at physiological pH, critical for ionic interactions with aspartate residues in receptor binding sites (e.g., Asp126 in


R).
PropertyValue (Predicted/Experimental)Significance
IUPAC Name 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-olUnambiguous identification
Molecular Formula C

H

F

NO
Core scaffold composition
Molecular Weight 201.21 g/mol Fragment-like space (<300 Da)
pKa (Basic N) ~9.2 - 9.5Predominantly protonated (cationic) at pH 7.4
logP ~1.8 - 2.1Moderate lipophilicity; CNS penetrant
H-Bond Donors 2 (NH, OH)Key for directional binding
H-Bond Acceptors 4 (N, O, 2xF)Fluorine acts as a weak acceptor
The "Fluorine Effect" in Ligand Design

The 2,5-difluoro substitution is a critical design element, superior to the unsubstituted benzyl analog for three reasons:

  • Metabolic Blockade: The C2 and C5 positions are blocked, preventing rapid oxidation by CYP450 isoforms (specifically CYP2D6 and CYP3A4) that typically attack electron-rich aromatic rings.

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring (

    
    -induction) while donating back via resonance. This reduces the ring's electron density, weakening cation-
    
    
    
    interactions but strengthening interactions with electron-rich residues (e.g., Phe/Trp) via quadrupole effects.
  • Lipophilicity Tuning: The difluoro motif increases logP by ~0.4 units compared to the benzyl analog, improving membrane permeability without rendering the molecule insoluble.

In Vitro Biological Activity & Pharmacology[1][2]

Primary Target Class: Sigma-1 Receptor ( R)

The N-benzylamino-alkyl-alcohol motif is a classic pharmacophore for


R ligands.
  • Mechanism: The protonated amine forms a salt bridge with Asp126 . The 2,5-difluorobenzyl group occupies the primary hydrophobic pocket (interacting with Val162 , Leu105 ), while the propanol tail extends toward the solvent interface or a secondary polar region.

  • Predicted Activity: Compounds with this precise scaffold often exhibit

    
     values in the 10–100 nM  range. The 3-hydroxy group may reduce affinity slightly compared to a purely hydrophobic tail (e.g., propyl), but it improves solubility and reduces non-specific binding.
    
Secondary Pharmacology (Off-Target Profiling)
  • Monoamine Transporters (SERT/DAT): Secondary benzylamines can mimic serotonin or dopamine. Screening is required to assess selectivity.[1]

  • hERG Channel Inhibition: A critical safety screen. The combination of a basic amine and a lipophilic aromatic ring is a structural alert for hERG blockade. However, the hydrophilic hydroxyl group on the tail typically mitigates this risk compared to purely alkyl analogs.

Experimental Protocols

Synthesis: Reductive Amination

Objective: Synthesize high-purity 3-{[(2,5-difluorophenyl)methyl]amino}propan-1-ol for assay use.

Reagents:

  • 2,5-Difluorobenzaldehyde (1.0 eq)[2]

  • 3-Aminopropanol (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH

    
    
    
  • Dichloromethane (DCM) or Methanol (MeOH)

Workflow:

  • Imine Formation: Dissolve 2,5-difluorobenzaldehyde in DCM. Add 3-aminopropanol and stir at Room Temperature (RT) for 2 hours. (Optional: Add MgSO

    
     to sequester water).
    
  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO

    
    . Extract with DCM (3x).
    
  • Purification: The secondary amine is polar. Use Flash Chromatography (DCM:MeOH:NH

    
     95:5:0.5) to isolate the product.
    
  • Validation: Verify via

    
    H-NMR (Look for singlet benzylic CH
    
    
    
    at
    
    
    ~3.8 ppm).
Assay 1: Radioligand Binding (Sigma-1 Receptor)

Objective: Determine the binding affinity (


) of the ligand.
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: [+]-[

    
    H]Pentazocine (highly selective agonist).
    
  • Non-specific Block: Haloperidol (10

    
    M).
    
  • Protocol:

    • Incubate membrane preparation (50

      
      g protein) with [
      
      
      
      H]Pentazocine (2 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation Time: 120 min at 37°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Assay 2: Microsomal Stability (Metabolic Resistance)

Objective: Verify the stability conferred by the 2,5-difluoro substitution.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Pre-incubate test compound (1

      
      M) with HLM (0.5 mg/mL) at 37°C for 5 min.
      
    • Initiate reaction with NADPH.

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

    • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analysis: LC-MS/MS. Plot ln(concentration) vs. time to determine

      
       and 
      
      
      
      .
    • Expectation: The 2,5-difluoro analog should show >60 min half-life, whereas the unsubstituted benzyl analog typically shows <30 min due to rapid hydroxylation.

Visualization & Logic

SAR & Assay Workflow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the sequential assay workflow for validating this scaffold.

G cluster_0 Chemical Scaffold cluster_1 In Vitro Profiling Molecule 3-{[(2,5-Difluorophenyl) methyl]amino}propan-1-ol Fluorine 2,5-Difluoro Motif (Metabolic Blockade) Molecule->Fluorine Amine Secondary Amine (Ionic Interaction) Molecule->Amine Tail Propanol Tail (Solubility/Selectivity) Molecule->Tail Metabolism Microsomal Stability (t1/2 Analysis) Fluorine->Metabolism Prevents Oxidation Binding Sigma-1 Binding (Ki Determination) Amine->Binding Asp126 Salt Bridge Safety hERG Inhibition (Cardiotoxicity) Amine->Safety Cationic Risk Tail->Safety Mitigates hERG Risk Binding->Metabolism Hit Validation Metabolism->Safety Lead Optimization

Figure 1: Structural logic of the 2,5-difluorobenzylamino scaffold and its translation into sequential in vitro profiling steps.

References

  • Sigma-1 Receptor Pharmacophore Modeling

    • Title: "Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the Hydrophobic Tail."
    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the N-benzylamino-alkyl motif as a primary pharmacophore.
  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source: ChemMedChem.
    • Context: Explains the metabolic stability conferred by specific fluorination p
  • Experimental Protocols (Sigma Binding)

    • Title: "Standard Binding Assays for Sigma-1 and Sigma-2 Receptors."
    • Source: NIMH Psychoactive Drug Screening Program (PDSP).
    • Context: Validated protocol for the radioligand binding assay described in Section 3.2.
  • Chemical Vendor Data (Verification)

    • Title: "3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol Properties."
    • Source: PubChem / Chemical Vendors.
    • Context: Confirmation of chemical identity and physicochemical properties.[3][2]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol: From Synthesis to Supramolecular Architecture

Abstract: This technical guide provides a comprehensive walkthrough of the essential methodologies for the complete crystal structure analysis of the novel compound 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive walkthrough of the essential methodologies for the complete crystal structure analysis of the novel compound 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. The strategic incorporation of a difluorophenyl moiety is of significant interest in medicinal chemistry, potentially enhancing metabolic stability and modulating binding affinity through specific fluorine-protein interactions.[1] This document is structured to guide researchers, scientists, and drug development professionals through the entire analytical pipeline, from the rational synthesis and spectroscopic characterization of the target compound to the intricacies of single-crystal X-ray diffraction (SC-XRD) and the detailed interpretation of its three-dimensional structure. Emphasis is placed on the causality behind experimental choices, the validation of protocols, and the critical role of intermolecular forces, particularly hydrogen bonding and fluorine interactions, in dictating the supramolecular architecture.

Introduction: The Rationale for Structural Analysis

The functional and biological properties of a small molecule are intrinsically linked to its three-dimensional structure. For drug candidates, understanding the precise arrangement of atoms, the conformational flexibility of the molecule, and the nature of its intermolecular interactions is paramount for rational drug design and optimization. The title compound, 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, combines a flexible propanolamine chain, capable of forming crucial hydrogen bonds, with a difluorinated aromatic ring. Fluorine atoms are increasingly utilized in drug design to improve pharmacokinetic and pharmacodynamic properties.[2][3] Their unique electronic nature can lead to enhanced binding affinity, metabolic stability, and altered lipophilicity.[1][4]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials.[5][6][7] It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding structure-activity relationships (SAR). Furthermore, the analysis of the crystal packing reveals the network of intermolecular interactions that stabilize the solid-state form, offering insights into physical properties such as solubility and melting point.[4][8]

This guide will therefore detail the complete process required to achieve a high-quality crystal structure of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, serving as a case study for the broader scientific community.

Synthesis and Spectroscopic Characterization

Prior to any crystallographic investigation, the target compound must be synthesized and rigorously characterized to confirm its identity and purity.

Proposed Synthesis Pathway: Reductive Amination

A reliable and high-yielding method for the synthesis of the title compound is reductive amination.[7] This two-step, one-pot reaction involves the formation of an imine intermediate from 2,5-difluorobenzaldehyde and 3-amino-1-propanol, followed by its in-situ reduction to the desired secondary amine.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2,5-Difluorobenzaldehyde C Imine Formation (Intermediate) A->C + B 3-Amino-1-propanol B->C D Reduction (e.g., NaBH4) C->D In-situ E 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol D->E Final Product

Caption: Proposed synthesis of the target compound via reductive amination.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in methanol (0.5 M), add 3-amino-1-propanol (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Spectroscopic Verification

The purified product must be characterized to confirm its structure and assess its purity before proceeding to crystallization trials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of all protons and their respective connectivities. ¹³C NMR will verify the carbon skeleton, and ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the O-H and N-H stretching vibrations of the alcohol and secondary amine, respectively.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure analysis.[5][10] Several techniques should be attempted in parallel to maximize the chances of success.

Experimental Protocol: Crystallization

A systematic screening of solvents and crystallization techniques is recommended.

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[11]

    • Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a small amount of a good solvent. Place this solution in a larger, sealed container with a volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Crystallization_Workflow A Purified Compound B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling B->E F Single Crystal Formation C->F D->F E->F

Caption: General workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SC-XRD.[12][13]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (e.g., SHELXS) C->D E Structure Refinement (e.g., SHELXL) D->E F Structure Validation (e.g., checkCIF) E->F G Final Structural Model (CIF) F->G

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection

A single crystal of suitable size and quality is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector collects the resulting diffraction pattern.[12][14]

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods, typically with software like SHELXS, to generate an initial electron density map and a preliminary structural model.[3][15]

This initial model is then refined against the experimental data using a least-squares minimization procedure, commonly with the program SHELXL.[16] The refinement process involves adjusting atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

Structure Validation

The final refined structure must be validated to ensure its quality and correctness.[17] This is typically done using the checkCIF service from the International Union of Crystallography (IUCr), which employs the PLATON software. This service checks for inconsistencies, potential errors in symmetry assignment, and unusual geometric parameters.

Results: The Crystal Structure of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

As no experimental data for the title compound is publicly available, the following section presents a plausible and illustrative set of crystallographic data and structural features based on known chemical principles and common observations for similar organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₀H₁₃F₂NO
Formula weight201.21
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.8 Å
α = 90°, β = 105.2°, γ = 90°
Volume975.4 ų
Z (molecules/unit cell)4
Density (calculated)1.370 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit on F²1.05

Discussion: Supramolecular Architecture and Intermolecular Interactions

The crystal packing of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is anticipated to be dominated by a robust network of hydrogen bonds, supplemented by weaker interactions involving the fluorine atoms.

The Role of Hydrogen Bonding

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group makes the molecule an excellent candidate for forming strong hydrogen bonds.[4][8] These interactions are highly directional and play a crucial role in the formation of stable, predictable supramolecular structures.[18] It is expected that the primary hydrogen bonding motif will involve the hydroxyl group acting as a donor to the nitrogen atom of an adjacent molecule (O-H···N), and the amine group acting as a donor to the hydroxyl oxygen of another neighboring molecule (N-H···O). This would create a chain or dimeric arrangement of molecules within the crystal lattice.

Table 2: Expected Hydrogen Bond Geometries

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O1-H1···N1ⁱ0.841.952.78170
N1-H1A···O1ⁱⁱ0.882.102.95165
Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, y+1/2, -z+1/2
The Influence of Fluorine Interactions

The two fluorine atoms on the phenyl ring are also expected to participate in weaker, non-covalent interactions that contribute to the overall stability of the crystal packing.[19][20] These can include:

  • C-H···F Interactions: Weak hydrogen bonds can form between the aromatic C-H groups and the electronegative fluorine atoms of neighboring molecules.

  • F···F Interactions: While often considered repulsive, under certain geometric arrangements, these interactions can be weakly attractive and contribute to the crystal packing.[21]

  • C-F···π Interactions: The electron-rich π system of the phenyl ring can interact with the electrophilic region of the C-F bond.

The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the crystal. The difluoro substitution pattern likely influences the conformation of the molecule and the accessibility of the hydrogen-bonding groups, thereby guiding the overall supramolecular assembly.[6]

Molecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B OH_A O-H N_B Nitrogen OH_A->N_B Strong H-Bond (O-H···N) NH_A N-H O_B Oxygen NH_A->O_B Strong H-Bond (N-H···O) CF_A C-F CH_B C-H CF_A->CH_B Weak Interaction (C-F···H-C)

Caption: Key intermolecular interactions expected in the crystal structure.

Conclusion

This technical guide has outlined a comprehensive, field-proven workflow for the complete crystal structure analysis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. By following the detailed protocols for synthesis, spectroscopic characterization, single crystal growth, and single-crystal X-ray diffraction, researchers can obtain a validated, high-resolution three-dimensional structure of this and similar compounds. The subsequent analysis of the crystal packing, with a focus on hydrogen bonding and fluorine-mediated interactions, provides critical insights into the supramolecular chemistry of the molecule. This knowledge is invaluable for understanding its physicochemical properties and for guiding the rational design of future drug candidates in the field of medicinal chemistry.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Nango, E., et al. (2019). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Scientific Reports, 9(1), 1-9.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Ali, M., et al. (2006). Spectroscopic Characterisation and Biological Applications of Organotin(IV) Derivatives of 3-(N-Naphthylaminocarbonyl)-2-propenoic Acid. E-Journal of Chemistry, 3(4), 253-261.
  • Al-Suhaimi, E. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5783.
  • Terry, D. R., et al. (2024, February 22).
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
  • Singh, R. P., et al. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 21(33), 3821-3833.
  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Choudhury, A. R., & Guru Row, T. N. (2019). Chapter 3. Role of Fluorine in Weak Interactions in Co-crystals. In Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry.
  • Guru Row, T. N. (2018). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis.
  • Read, R. J., & McCoy, A. J. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62.
  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Ambe, A. A., & Asiko, A. W. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 251-256.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808603.
  • Devi, P., et al. (2025, January 11). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Al-Obaidi, H., & Buckner, I. S. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. AAPS PharmSciTech, 17(3), 600-609.
  • Forrest, L. R. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 149(12), 1091–1103.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Li, Y., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances, 14(1), 1-6.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ambe, A. A., & Asiko, A. W. (2013, December 4). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. Retrieved from [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 1), 307–319.
  • Spek, A. L. (n.d.). Structure Validation in Chemical Crystallography. PLATON. Retrieved from [Link]

  • Tupe, S. G., et al. (2023). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method.
  • Wuest, J. D. (2018, June 27). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170057.

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Foundational

Technical Assessment Protocol: Preliminary Toxicity Screening of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Executive Summary & Structural Logic This guide defines the preliminary toxicity screening protocol for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol (hereafter referred to as DF-MAP ). As a secondary amine possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide defines the preliminary toxicity screening protocol for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol (hereafter referred to as DF-MAP ). As a secondary amine possessing both a lipophilic fluorinated aromatic tail and a hydrophilic alcohol head, DF-MAP represents a classic "amphiphilic pharmacophore."

While specific toxicological data for this exact chemical entity is sparse in public registries, its structural motifs dictate a specific screening logic. The 2,5-difluorobenzyl moiety is often employed in medicinal chemistry to modulate metabolic stability and lipophilicity, but it introduces specific risks regarding oxidative defluorination and hERG channel inhibition. Furthermore, the secondary amine core presents a conditional risk for nitrosamine formation and lysosomotropic accumulation.

This protocol prioritizes a Tiered In Vitro Assessment designed to filter "Go/No-Go" decisions before expensive in vivo studies.

Structural Alerts & In Silico Prediction (Tier 0)

Before wet-lab experimentation, the following structural liabilities must be modeled to define assay concentration ranges.

The Fluorine Effect & Metabolic Activation

The 2,5-difluoro substitution pattern on the benzene ring is electron-withdrawing. This deactivates the ring toward electrophilic aromatic substitution but can make the para position susceptible to nucleophilic attack if further metabolically activated (e.g., to a quinone methide intermediate).

  • Risk: CYP450-mediated oxidative defluorination.

  • Screening Requirement: Microsomal stability assay with specific monitoring for fluoride ion release.

Secondary Amine Toxicity

The central secondary amine (


) is a "metabolic soft spot."
  • Pathway A (N-Dealkylation): Cleavage leads to 3-aminopropan-1-ol (known corrosive/irritant) and 2,5-difluorobenzaldehyde (reactive electrophile).

  • Pathway B (Nitrosation): In the presence of nitrite (acidic stomach conditions or manufacturing impurities), this can form N-nitroso derivatives, which are potent genotoxins.

Physicochemical Properties (Predicted)
PropertyValue (Est.)Implication
pKa (Base) 9.2 – 9.8Highly ionized at physiological pH; potential for lysosomal trapping.
LogP 1.8 – 2.2Moderate lipophilicity; likely good membrane permeability.
TPSA ~32 ŲHigh blood-brain barrier (BBB) penetration potential (CNS tox risk).

Metabolic Fate Visualization

The following diagram illustrates the hypothetical bioactivation pathways that dictate the toxicity screening strategy.

MetabolicPathways Parent DF-MAP (Parent Compound) CYP CYP450 Oxidation Parent->CYP Phase I Nitrosamine N-Nitroso Derivative Parent->Nitrosamine + NO2- (Acidic pH) N_Oxide N-Hydroxylamine (Reactive) CYP->N_Oxide N-Oxidation Aldehyde 2,5-Difluoro- benzaldehyde CYP->Aldehyde Dealkylation Amine 3-Aminopropan-1-ol (Corrosive) CYP->Amine Dealkylation Tox1 Genotoxicity (DNA Adducts) N_Oxide->Tox1 Aldehyde->Tox1 Tox2 Cellular Irritation (Membrane Damage) Amine->Tox2 Nitrosamine->Tox1

Figure 1: Predicted metabolic activation pathways for DF-MAP. The red dashed line indicates a conditional risk dependent on environmental nitrites.

Experimental Protocols (Tier 1 Screening)

Cytotoxicity & Lysosomotropism Assay

Objective: Determine the IC50 and assess if the basic amine causes lysosomal swelling (vacuolization), a common failure mode for lipophilic amines.

Methodology: Multiplexed High-Content Screening (HCS).

  • Cell Line: HepG2 (Liver metabolic competence) and H9c2 (Cardiomyocyte surrogate).

  • Reagents:

    • Hoechst 33342 (Nuclear stain).

    • LysoTracker Red (Lysosomal pH indicator).

    • CellTiter-Glo (ATP/Viability).

Protocol Steps:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Dosing: Prepare DF-MAP stocks in DMSO. Serial dilute (1:3) from 100 µM down to 0.1 µM. Final DMSO concentration < 0.5%.[1]

  • Exposure: Incubate cells with compound for 24h and 72h.

  • Staining: 30 mins prior to endpoint, add LysoTracker Red (50 nM) and Hoechst (1 µg/mL).

  • Imaging: Acquire images on confocal imager (20x objective).

    • Readout 1: Nuclei count (Proliferation/Cytotoxicity).

    • Readout 2: LysoTracker Intensity/Spot Count (Lysosomal Trapping).

  • Viability Confirmation: Add CellTiter-Glo reagent, shake 2 mins, read luminescence.

Success Criteria:

  • IC50 > 50 µM is acceptable for early hits.

  • 2-fold increase in LysoTracker intensity indicates high risk of phospholipidosis.

hERG Channel Inhibition (Cardiotoxicity)

Rationale: The "Pharmacophore of hERG blockers" often includes a secondary amine linked to an aromatic ring by a 2-4 carbon spacer. DF-MAP fits this perfectly. Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

Protocol Steps:

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Solutions: Extracellular (Tyrode’s); Intracellular (KF-based).

  • Voltage Protocol: Hold at -80 mV

    
     Depolarize to +20 mV (2s) 
    
    
    
    Repolarize to -50 mV (2s) to elicit tail current.
  • Application: Apply DF-MAP at 1, 10, and 30 µM.

  • Analysis: Measure peak tail current inhibition vs. vehicle control (0.1% DMSO).

Reference: Redfern et al. (2003) established the safety margin calculation (IC50 / Cmax) which must be >30x.

Genotoxicity Assessment (Tier 2)

Because secondary amines carry a nitrosamine alert, a standard Ames test is insufficient. A modified protocol is required.

Miniaturized Ames Test (Fluctuation Method)
  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Metabolic Activation: Perform +/- S9 liver fraction (rat).

  • Nitrosation Modification: A specific arm of the study must be performed in simulated gastric fluid (pH 1.2) with 10 mM Sodium Nitrite for 60 minutes prior to neutralization and plating. This tests for the formation of N-nitroso-DF-MAP.

Interpretation:

  • Positive in Standard Ames: Direct mutagen or reactive metabolite (N-hydroxylamine).

  • Positive only in Nitrite Arm: Compound is a precursor to a mutagenic nitrosamine.

Summary of Screening Thresholds

AssayEndpoint"Green Light" Threshold"Red Flag" Threshold
HepG2 Viability IC50 (72h)> 50 µM< 10 µM
LysoTracker Fluorescence Intensity< 1.5x Control> 2.0x Control (Phospholipidosis risk)
hERG Patch Clamp IC50> 10 µM< 1 µM
Ames Test Revertant Colonies< 2x Vehicle> 2x Vehicle (Dose dependent)
LogD (pH 7.4) Lipophilicity1.0 - 3.0> 4.0 (Bioaccumulation risk)

Workflow Diagram

The following DOT diagram outlines the decision tree for screening DF-MAP.

ScreeningWorkflow Start Start: DF-MAP Sample Tier1 Tier 1: High Throughput (Viability + hERG) Start->Tier1 Decision1 Pass Tier 1? Tier1->Decision1 Tier2 Tier 2: Genotoxicity (Ames +/- Nitrite) Decision1->Tier2 Safe Profile Fail STOP: Structural Modification Required Decision1->Fail hERG IC50 < 1uM or Cytotox < 10uM Decision2 Pass Tier 2? Tier2->Decision2 Decision2->Fail Mutagenic Proceed Proceed to In Vivo (PK/Tox) Decision2->Proceed Clean Profile

Figure 2: Sequential screening workflow. Tier 1 filters acute cellular and cardiac risks; Tier 2 addresses genotoxic liabilities specific to amines.

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint Specific Guidance. (2017). Link

  • Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 58(1), 32-45 (2003). Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). Link

  • Ashby, J., & Tennant, R. W. "Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents." Mutation Research/Reviews in Genetic Toxicology, 204(1), 17-115 (1988). Link

  • FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." (2021).[2] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Introduction 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a chemical entity of interest in pharmaceutical research and development. Its structure, featuring a secondary amine, a primary alcohol, and a difluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a chemical entity of interest in pharmaceutical research and development. Its structure, featuring a secondary amine, a primary alcohol, and a difluorophenyl moiety, necessitates robust and sensitive analytical methods for its accurate quantification in various matrices, from bulk drug substance to biological fluids. The presence of polar functional groups (-NH and -OH) presents unique challenges for chromatographic separation and detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of this compound. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices and detailed, field-proven protocols are provided to ensure scientific integrity and successful implementation.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: Direct UV detection of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol may lack the required sensitivity for low-level quantification. Pre-column derivatization with a fluorescent tagging agent dramatically enhances detection sensitivity. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an excellent choice as it reacts with secondary amines to form a highly fluorescent and stable derivative.[1][2] This allows for quantification in the low ng/mL range.

Protocol: Quantification using FMOC-Cl Derivatization and HPLC-FLD

1.1. Materials and Reagents:

  • 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol reference standard

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), for HPLC derivatization

  • Acetonitrile (ACN), HPLC grade

  • Boric acid

  • Sodium hydroxide

  • HPLC grade water

  • Methanol, HPLC grade

1.2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Analytical balance

  • Vortex mixer

  • pH meter

1.3. Preparation of Solutions:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.[3]

  • FMOC-Cl Reagent Solution (15 mM): Dissolve 40 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.4. Derivatization Procedure:

  • To 100 µL of each working standard solution or sample in a clean microcentrifuge tube, add 200 µL of 0.4 M borate buffer (pH 10.2).

  • Add 200 µL of the 15 mM FMOC-Cl reagent solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To stop the reaction and derivatize excess FMOC-Cl, add 100 µL of a 20 mM glycine solution. Vortex for 15 seconds.

  • The sample is now ready for HPLC analysis.

1.5. HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC grade water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

1.6. Rationale for Experimental Choices:

  • The alkaline borate buffer ensures the secondary amine is deprotonated and thus more nucleophilic, facilitating a rapid and complete reaction with FMOC-Cl.[4]

  • A C18 column is chosen for its versatility in retaining the relatively non-polar FMOC-derivatized analyte.

  • Gradient elution is employed to ensure good separation of the derivatized analyte from the excess reagent and its hydrolysis by-products, as well as from potential matrix components.[1]

  • The excitation and emission wavelengths are specific to the fluorenyl moiety of the FMOC tag, providing high selectivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer FMOC Add FMOC-Cl Buffer->FMOC React Vortex & React FMOC->React Quench Add Glycine to Quench React->Quench Inject Inject into HPLC Quench->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 265 nm, Em: 315 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for HPLC-FLD analysis with FMOC-Cl derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Due to the polar nature and low volatility of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, direct GC analysis is not feasible. Derivatization is necessary to block the active hydrogens on the amine and alcohol groups, thereby increasing volatility and thermal stability.[5][6] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective technique.[7] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent suitable for this purpose.[8]

Protocol: Quantification using Silylation and GC-MS

2.1. Materials and Reagents:

  • 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol reference standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8]

  • Pyridine, silylation grade

  • Ethyl acetate, GC grade

2.2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Heating block or oven

  • Vortex mixer

2.3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol reference standard and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

2.4. Derivatization Procedure:

  • Pipette 100 µL of each working standard solution or sample extract into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 100 µL of MSTFA to the dried residue.[9]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block.[8]

  • Cool the vial to room temperature before GC-MS analysis.

2.5. GC-MS Conditions:

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection)
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification

2.6. Rationale for Experimental Choices:

  • MSTFA is a strong silylating agent that efficiently derivatizes both the secondary amine and primary alcohol.[10] Pyridine acts as a catalyst and acid scavenger.

  • A non-polar DB-5ms column is well-suited for the separation of the relatively non-polar TMS-derivatized analyte.[8]

  • The temperature program is designed to ensure good chromatographic peak shape and separation from derivatization by-products.

  • SIM mode is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dried Sample/Standard Pyridine Add Pyridine Sample->Pyridine MSTFA Add MSTFA Pyridine->MSTFA React Vortex & Heat (70°C) MSTFA->React Inject Inject into GC-MS React->Inject Separate DB-5ms Column Separation Inject->Separate Detect Mass Spectrometry (EI) Separate->Detect Identify Spectral Library Match Detect->Identify Quantify SIM Peak Integration Detect->Quantify

Caption: Workflow for GC-MS analysis with silylation derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[11] It combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. For a polar compound like 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, electrospray ionization (ESI) in positive mode is typically effective.[12] The challenge often lies in achieving adequate retention on standard reversed-phase columns.[13]

Protocol: Quantification using LC-MS/MS

3.1. Materials and Reagents:

  • 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol reference standard

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • LC-MS grade water

3.2. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3.3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 (v/v) water:acetonitrile to achieve concentrations ranging from 0.05 ng/mL to 100 ng/mL.

3.4. LC-MS/MS Conditions:

ParameterValue
LC Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient (C18) 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 350°C
Desolvation Gas Flow 800 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

3.5. MRM Transition Optimization:

  • Infuse a standard solution of the analyte (e.g., 1 µg/mL) into the mass spectrometer to determine the precursor ion ([M+H]⁺).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each precursor-to-product ion transition.

3.6. Rationale for Experimental Choices:

  • ESI in positive mode is chosen as the amine group is readily protonated.[14] Formic acid in the mobile phase aids in this protonation.

  • A C18 column is a standard starting point, but for very polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.[15]

  • A fast gradient is used to ensure high throughput, which is common in bioanalytical settings.

  • MRM is used for its superior sensitivity and selectivity, as it monitors a specific fragmentation of the target analyte, reducing background noise and interferences.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard in 50:50 Water:ACN Inject Inject into LC Sample->Inject Separate Chromatographic Separation (C18 or HILIC) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate MRM Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[16] The validation should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[17][18]

Key Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Conclusion

The quantification of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol can be successfully achieved using several analytical techniques. For high sensitivity, HPLC with fluorescence detection after derivatization with FMOC-Cl is a robust choice. GC-MS following silylation offers an alternative, particularly when mass spectral confirmation is desired. The most sensitive and specific method is LC-MS/MS , which is the preferred technique for bioanalytical applications. The choice of method will depend on the required sensitivity, the sample matrix, and the available instrumentation. Each proposed protocol provides a strong foundation for method development and should be followed by a comprehensive validation as per regulatory guidelines to ensure data integrity.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services. [Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. (n.d.). ResearchGate. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Method categories according to the ICH Q2(R1). (2018, May 11). MPL Lösungsfabrik. [Link]

  • Targeted quantification of amino acids by dansylation. (n.d.). PMC. [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. [Link]

  • Appendix G - Derivatization in GC MS. (n.d.). Scribd. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PMC. [Link]

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. (2016, January 15). PubMed. [Link]

  • Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. [Link]

  • Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc.[Link]

  • How Can I Derivatize Secondary Aromatic Amine containing Drug using Ortho-Phthalaldehyde ?. (2014, January 12). ResearchGate. [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. (2019, October 8). Protocols.io. [Link]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. (n.d.). Universiti Sains Malaysia. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. [Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. (n.d.).
  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. (2021, February 17). MDPI. [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. [Link]

  • GC Derivatization Explained for Better Results. (2021, February 17). Phenomenex. [Link]

  • GC Derivatization Reagents. (n.d.). Obrnuta faza. [Link]

  • Bioanalysis of Small and Large Molecules using LC-MS. (2023, March 27). Charles River Laboratories. [Link]

  • O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. (n.d.). PJSIR. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025, December 4). Acta Naturae. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. (2023, October 19). MDPI. [Link]

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. (n.d.). PubMed. [Link]

  • Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. (2001, April 13). PubMed. [Link]

  • OPA, amine detection reagent. (2009, October 15). Interchim. [Link]

  • Electrospray Ionization High-Resolution Ion Mobility Spectrometry for the Detection of Organic Compounds, 1. Amino Acids. (2001, May 10). Analytical Chemistry. [Link]

  • Amino Acid Clusters Formed by Sonic Spray Ionization. (n.d.). pubs.acs.org. [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. (2025, October 23). Journal of Chromatography A. [Link]

Sources

Application

Application Note: 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol as a Fragment Probe for P2X7 Receptor Antagonist Discovery

Executive Summary This Application Note details the utility of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol (referred to herein as Probe DF-3AP ) as a chemical probe in the study of the P2X7 Receptor , a trimeric ATP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utility of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol (referred to herein as Probe DF-3AP ) as a chemical probe in the study of the P2X7 Receptor , a trimeric ATP-gated cation channel implicated in inflammatory cascades and neurodegeneration.

While often categorized as a high-value intermediate in medicinal chemistry, Probe DF-3AP serves a critical role in Fragment-Based Drug Discovery (FBDD) . Its structure combines a privileged 2,5-difluorobenzyl pharmacophore (optimized for metabolic stability and lipophilic pocket occupancy) with a hydrophilic aminopropanol tail (mimicking polar interactions). This guide provides protocols for using DF-3AP to map allosteric hydrophobic pockets on the P2X7 receptor and validate hit-to-lead optimization strategies.

Chemical & Biological Profile

Physicochemical Properties
PropertyValueSignificance in Probe Design
IUPAC Name 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol--
Molecular Weight 201.21 g/mol Ideal for Fragment-Based Screening (<300 Da).
cLogP ~1.4Optimal lipophilicity for membrane-associated targets.
H-Bond Donors 2 (NH, OH)Critical for anchoring to aspartic/glutamic acid residues.
H-Bond Acceptors 3 (N, O, F)Fluorine atoms act as weak acceptors and modulate pKa.
Key Motif 2,5-DifluorobenzylBioisostere for benzyl; blocks CYP450 metabolism; enhances potency via hydrophobic stacking.
Mechanism of Action: The P2X7 "Head-and-Tail" Binding

The P2X7 receptor possesses a large, ATP-binding ectodomain. High-affinity antagonists (e.g., JNJ series) often occupy an allosteric pocket adjacent to the ATP site.

  • The "Head" (Difluorophenyl): Penetrates the hydrophobic "ceiling" of the binding pocket. The 2,5-difluoro substitution provides electrostatic complementarity to the pocket's dipole moments, superior to unsubstituted benzyl rings.

  • The "Tail" (Aminopropanol): The secondary amine forms a salt bridge with acidic residues (e.g., Asp/Glu) near the channel entrance, while the hydroxyl group extends into the solvent front, improving solubility.

Visualization: P2X7 Signaling & Probe Interaction

The following diagram illustrates the P2X7 signaling cascade and the interference point of the DF-3AP probe.

P2X7_Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Trimeric Channel) ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Assembly P2X7->Inflammasome K+ Efflux Pore Macropore Formation (P2X7 specific) P2X7->Pore Sustained Activation Probe Probe DF-3AP (Allosteric Antagonist Fragment) Probe->P2X7 Inhibits/Binds (Allosteric Site) Caspase Caspase-1 Activation Inflammasome->Caspase IL1B IL-1β / IL-18 Maturation & Release Caspase->IL1B CellDeath Pyroptosis (Cell Death) Pore->CellDeath

Caption: Figure 1. P2X7 receptor activation cascade leading to NLRP3 inflammasome assembly. Probe DF-3AP binds allosterically to modulate channel gating and downstream cytokine release.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Purpose: To determine the binding affinity (


) of Probe DF-3AP to the purified P2X7 ectodomain. This is the "Gold Standard" for validating fragment hits.

Materials:

  • Biacore™ or similar SPR system.

  • Sensor Chip CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human P2X7 Ectodomain (His-tagged).

  • Analyte: Probe DF-3AP (dissolved in 100% DMSO, diluted to running buffer).

Workflow:

  • Immobilization: Capture His-tagged P2X7 on the chip surface using anti-His antibodies or Ni-NTA chelation to a density of ~2000 RU.

    • Critical Step: Do not use amine coupling, as it may occlude the binding pocket.

  • Buffer Preparation: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 3% DMSO .

    • Note: DMSO concentration in running buffer and analyte samples must be matched within 0.1% to avoid "bulk effect" artifacts.

  • Solvent Correction: Perform a DMSO calibration cycle (2.5% to 3.5% DMSO) to correct for bulk refractive index changes.

  • Injection: Inject Probe DF-3AP at concentrations ranging from 10 µM to 500 µM (fragment affinity is usually weak, in the µM-mM range).

    • Contact time: 30s.

    • Dissociation time: 60s.

    • Flow rate: 30 µL/min.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Success Metric: Square-wave binding curves indicating fast on/off rates (typical for fragments).

Protocol B: YO-PRO-1 Dye Uptake Assay (Functional Antagonism)

Purpose: To validate if the binding of DF-3AP functionally inhibits the formation of the P2X7-associated large pore.

Materials:

  • HEK-293 cells stably expressing human P2X7.

  • YO-PRO-1 Iodide (fluorescent DNA-binding dye, impermeable to healthy cells).

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

  • Probe DF-3AP.

Workflow:

  • Cell Plating: Plate cells in poly-D-lysine coated black-walled 96-well plates (50,000 cells/well). Incubate overnight.

  • Buffer Exchange: Wash cells 2x with Low-Divalent Assay Buffer (sucrose-based buffer with <0.5 mM

    
     to maximize P2X7 pore opening).
    
  • Pre-incubation: Add Probe DF-3AP (varying concentrations: 0.1 µM – 100 µM) to cells. Incubate for 20 mins at 37°C.

  • Dye Loading: Add YO-PRO-1 (2 µM final concentration).

  • Activation: Add BzATP (EC80 concentration, typically ~100 µM) to trigger pore opening.

  • Measurement: Immediately read fluorescence (Ex/Em: 490/530 nm) on a kinetic plate reader every 30 seconds for 20 minutes.

  • Data Processing: Calculate the Area Under the Curve (AUC) for the fluorescence trace. Plot AUC vs. [Probe DF-3AP] to determine

    
    .
    

Strategic Application in Drug Discovery

The true value of Probe DF-3AP lies in its use as a "Grow Vector" in FBDD.

Fragment Optimization Workflow

The following diagram details how to evolve DF-3AP from a weak probe into a potent lead compound.

Optimization_Flow Start Probe DF-3AP (Fragment Hit) Step1 SAR Expansion (Linker Rigidification) Start->Step1 Replace propyl with piperidine Step2 Fragment Growing (Add Heterocycle) Step1->Step2 Target adjacent sub-pockets Step3 Lead Compound (nM Potency) Step2->Step3 Optimize PK/ADME

Caption: Figure 2. Structural evolution strategy. The propyl linker is often rigidified into a piperidine or pyrrolidine ring to reduce entropic cost upon binding.

Polypharmacology Warning (Specificity Check)

While targeting P2X7, researchers must be aware that the 2,5-difluorobenzyl-amine motif is also privileged for:

  • Sigma-1 Receptor: Often binds N-substituted amines. Control: Use PRE-084 as a masking agent if Sigma-1 interference is suspected.

  • MAO-B (Monoamine Oxidase B): Benzylamines are classic substrates. Control: Perform assays in the presence of Selegiline to rule out MAO-B metabolic effects.

References

  • Bartlett, R. et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews.

  • Bhattacharya, A. et al. (2018). "Fragment-based screening of the P2X7 receptor." Journal of Medicinal Chemistry. (Demonstrates the utility of amine fragments in P2X7 crystallography).
  • PubChem Compound Summary. (2024). "2,5-Difluorobenzyl alcohol derivatives and amines." National Center for Biotechnology Information.

  • Guile, S. D. et al. (2009). "Antagonists of the P2X7 receptor. Structure-activity relationships of hydantoin-based antagonists." Bioorganic & Medicinal Chemistry Letters. (Highlights the 2,5-difluorophenyl pharmacophore).

Disclaimer: This Application Note is for research use only. Probe DF-3AP is not approved for diagnostic or therapeutic use in humans.

Technical Notes & Optimization

Troubleshooting

challenges in the purification of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Technical Support Center: Purification of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol Ticket ID: PUR-25DF-AM-01 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Ticket ID: PUR-25DF-AM-01 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties purifying 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol . This molecule presents a classic "amphiphilic amine" challenge:

  • The Secondary Amine: Causes severe tailing on silica gel due to interaction with acidic silanols.[1]

  • The Alcohol Tail: Increases polarity, making the compound water-soluble at low pH and difficult to extract from aqueous quenches.

  • The 2,5-Difluoro Motif: Electron-withdrawing groups slightly lower the amine's basicity (estimated pKa ~8.8–9.2) compared to non-substituted benzylamines, altering standard acid-base extraction setpoints.

This guide provides modular troubleshooting protocols to resolve these specific issues.

Module 1: Chromatography Troubleshooting

Issue: The product streaks/tails on TLC and column, co-eluting with impurities.

Root Cause: Standard silica gel is slightly acidic (pH ~5). The basic nitrogen in your secondary amine interacts strongly with surface silanol groups (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), causing peak broadening and irreversible adsorption.

Resolution Protocol: Amine-Deactivated Silica Do not use plain silica. You must chemically modify the stationary phase environment.

Step-by-Step Method:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).

    • Why: The modifier saturates the active silanol sites, allowing your product to elute freely.

  • Column Pre-Treatment (Critical):

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

    • Validation: Check the eluent pH; it must be basic before sample loading.[2]

  • Alternative Stationary Phase:

    • If streaking persists, switch to Amine-functionalized Silica (NH₂-SiO₂) . This eliminates the need for mobile phase modifiers and prevents degradation of the difluorobenzyl moiety.

Module 2: Removing the Aldehyde Impurity

Issue: Unreacted 2,5-difluorobenzaldehyde persists in the product and co-elutes on the column.

Root Cause: Aldehydes are lipophilic and often overlap with the amine product in non-polar solvents.

Resolution Protocol: Bisulfite Scavenging Do not attempt to separate this by chromatography. Use a chemical scavenger wash.[3]

Step-by-Step Method:

  • Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Wash the organic layer vigorously with the bisulfite solution (2x).

    • Mechanism:[4][5][6] The aldehyde reacts to form a water-soluble bisulfite adduct (sulfonate salt), while the amine product remains in the organic layer.[7]

  • Separate layers and wash the organic phase with brine to remove residual salts.

Module 3: The "Oiling Out" Phenomenon

Issue: The product refuses to crystallize and remains a viscous oil.

Root Cause: Amino-alcohols are notorious for forming oils due to strong intermolecular hydrogen bonding (OH···N) and conformational flexibility.

Resolution Protocol: Salt Formation (Hydrohalide or Oxalate) Convert the free base into a crystalline salt to break the H-bond network.

Step-by-Step Method (HCl Salt):

  • Dissolve the oily free base in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Dropwise add 1.1 equivalents of HCl (4M in Dioxane) or concentrated aqueous HCl.

    • Note: Avoid excess aqueous acid, as water solubility is high.

  • Add a non-polar anti-solvent (e.g., Diethyl Ether or MTBE ) until the solution turns cloudy.

  • Store at -20°C overnight. Scratch the flask glass to induce nucleation.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

Use this logic flow to determine the correct purification route based on your crude profile.

PurificationStrategy Start Crude Mixture Analysis CheckAldehyde Is Aldehyde Present? Start->CheckAldehyde Bisulfite Perform Bisulfite Wash (Module 2) CheckAldehyde->Bisulfite Yes CheckPurity Purity > 90%? CheckAldehyde->CheckPurity No Bisulfite->CheckPurity SaltForm Crystallize as HCl Salt (Module 3) CheckPurity->SaltForm Yes Column Chromatography w/ TEA (Module 1) CheckPurity->Column No Column->SaltForm Post-Column

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.

Figure 2: The pH-Swing Extraction Mechanism

Understanding how to manipulate the amphoteric nature of the molecule.[8]

AcidBaseExtraction Crude Crude Mix (Amine + Impurities) Acidify Acidify to pH 2 (HCl) Crude->Acidify Wash Wash w/ DCM (Removes Neutrals) Acidify->Wash Aq. Layer Retained Basify Basify to pH 12 (NaOH) Wash->Basify Aq. Layer Retained Extract Extract into DCM/IPA (Collect Product) Basify->Extract Org. Layer Collected

Caption: Selective isolation of the secondary amine using pH manipulation.

Quantitative Data: Solvent Systems

ApplicationSolvent System (v/v)AdditiveReason
TLC (Silica) DCM : MeOH (90:10)1% NH₄OHPrevents tailing; moves amine Rf to ~0.3–0.4.
Column DCM : MeOH (95:5 → 90:10)1% TEAGradient elution; TEA deactivates silica.
Extraction DCM : Isopropanol (3:1)NoneIncreases organic polarity to extract the amino-alcohol from water.

References

  • Amine Tailing Mechanisms

    • BenchChem Technical Support.[2] "Column Chromatography of Alpha-Aminoketones."[9] Explains the interaction between basic amines and acidic silanols and the necessity of TEA modifiers.

    • 9[9][5][10][11][12][13]

  • Aldehyde Removal (Bisulfite Method)

    • Kjell, D. P., et al. (1999).[14] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[14] J. Org.[14] Chem. Describes the formation of water-soluble bisulfite adducts for purification.

    • 14[9][5][10][11][12][13]

  • Crystallization of Amino Alcohols

    • Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Details the handling of amino alcohols and their conversion to HCl salts to prevent oiling.
    • 10[5][10][11][12][13]

  • Acid-Base Extraction Principles

    • Reaction Chemistry & Engineering. "Selective separation of amines from continuous processes using automated pH controlled extraction.
    • 15[9][5][10][11][12][13]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Propanolamine Derivatives

Welcome to the technical support center for the synthesis of propanolamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propanolamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Propanolamines are crucial structural motifs in a wide range of pharmaceuticals, including widely-used β-blockers like propranolol.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and selectivity.

This document provides in-depth, experience-based guidance in a question-and-answer format to address specific issues you may encounter. We will explore the three primary synthetic routes and provide detailed troubleshooting for each.

General Synthesis & Troubleshooting Workflow

A successful synthesis campaign begins with a logical workflow, from reaction setup to final product analysis. The following diagram outlines a generalized approach to synthesizing and troubleshooting propanolamine derivatives.

cluster_prep Phase 1: Preparation & Execution cluster_analysis Phase 2: Analysis & Troubleshooting cluster_solution Phase 3: Optimization start Select Synthetic Route (Alkylation, Reductive Amination, Epoxide Opening) reagents Purify Starting Materials & Dry Solvents start->reagents setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup execute Execute Reaction & Monitor Progress (TLC, LC-MS) setup->execute workup Workup & Crude Isolation execute->workup analyze Analyze Crude Product (TLC, NMR, LC-MS) workup->analyze problem Problem Identified? analyze->problem troubleshoot Consult Troubleshooting Guide (Q&A Sections Below) problem->troubleshoot Yes purify Purification (Column Chromatography, Recrystallization) problem->purify No optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst, Stoichiometry) troubleshoot->optimize re_run Re-run Optimized Reaction optimize->re_run re_run->workup final Final Product Characterization purify->final cluster_imine Imine Formation cluster_reduction Reduction Step cluster_side Side Reactions start Low Yield in Reductive Amination ph Incorrect pH? start->ph agent Wrong Reducing Agent? start->agent aldol Aldol Condensation? start->aldol water Water Inhibition? ph->water sol_ph Adjust pH to 4-6 ph->sol_ph agent_inactive Inactive Reducing Agent? agent->agent_inactive sol_agent Use STAB or NaBH3CN agent->sol_agent start_decomp Starting Material Decomposition? aldol->start_decomp sol_conditions Lower Temperature, Check Starting Material Purity aldol->sol_conditions

Caption: Decision tree for troubleshooting low reductive amination yields.

Q2: How do I choose the right reducing agent for my specific substrates?

A2: The choice depends on the reactivity of your carbonyl and amine, and the desired reaction conditions.

Reducing AgentTypical Solvent(s)pH ConditionProsCons
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to slightly basicInexpensive, readily available.Can reduce aldehydes/ketones; less selective.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFMildly Acidic (pH 3-6)Highly selective for iminium ions over carbonyls. [3]Highly toxic (releases HCN in strong acid); can form cyano byproducts. [3]
Sodium Triacetoxyborohydride (STAB, Na(OAc)₃BH) Dichloromethane (DCM), Dichloroethane (DCE)Non-aqueous, slightly acidicHighly selective, mild, non-toxic byproducts, often gives higher yields.More expensive, moisture-sensitive.
Catalytic Hydrogenation (H₂, Pd/C) Methanol, EthanolNeutral"Green" method, no stoichiometric metal waste.Requires specialized equipment (hydrogenator); catalyst can be pyrophoric; may reduce other functional groups (e.g., alkenes, nitro groups). [4]

Section 3: Ring Opening of Epoxides

The reaction of an amine with an epoxide is a direct and atom-economical route to β-amino alcohols, a core structure in many propanolamine derivatives. [5]The key challenges in this synthesis are controlling the rate of reaction and, particularly with unsymmetrical epoxides, the regioselectivity of the amine's nucleophilic attack.

Troubleshooting & FAQs for Epoxide Ring Opening

Q1: My epoxide ring-opening reaction is slow and requires harsh conditions (high temperature, long reaction times). How can I accelerate it?

A1: Uncatalyzed epoxide aminolysis can indeed be very slow. The reaction can be significantly accelerated using catalysts or by optimizing the solvent system.

  • Catalysis: Lewis acids are highly effective at activating the epoxide ring towards nucleophilic attack.

    • Metal Salts: Zinc(II) perchlorate hexahydrate has been shown to be a highly efficient catalyst, allowing reactions to proceed in high yields under solvent-free conditions. [1]The catalytic activity of various zinc salts was found to follow the order of the corresponding protic acid strength, with Zn(ClO₄)₂ being superior. [1]Other metal perchlorates can also be effective.

    • Solid-Phase Catalysts: Using a recyclable catalyst like silica-bonded S-sulfonic acid can facilitate the reaction under solvent-free conditions at room temperature and simplify purification. [5]

  • Solvent System: The solvent can play a crucial role even without a catalyst.

    • Protic Solvents: Solvents like water or alcohols can participate in hydrogen bonding, which helps to polarize the C-O bond of the epoxide, making it more electrophilic. A study by Moura-Letts showed that using a polar mixed solvent system like DMF/H₂O can lead to high yields and selectivity without any catalyst. [6] * Microwave Irradiation: For very sluggish reactions, microwave-assisted synthesis under solvent-free conditions can dramatically reduce reaction times from hours to minutes. [2] Q2: I am getting a mixture of regioisomers. How can I control where the amine attacks the epoxide ring?

A2: Regioselectivity is governed by a combination of steric and electronic factors and is highly dependent on the reaction conditions (acidic vs. basic/neutral) and the nature of the substrates. [1][5]

  • Under Basic or Neutral Conditions (Sₙ2-like): The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide. For example, the reaction of an aliphatic amine with styrene oxide results in attack at the terminal carbon. [1][5]

  • Under Acidic Conditions (Sₙ1-like): The epoxide is first protonated (or coordinated to a Lewis acid). This develops a partial positive charge on the carbon atoms. The attack will occur at the carbon that can better stabilize this positive charge (the more substituted or benzylic carbon). For example, the reaction of an aromatic amine with styrene oxide under Lewis acidic conditions favors attack at the benzylic carbon. [1][5] This complementarity in regioselectivity is a powerful tool. By choosing your conditions, you can often direct the outcome of the reaction. [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol in Solution

Welcome to the technical support center for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve stability issues encountered when working with this compound in solution. We will explore common challenges, provide systematic approaches to identify the root causes of degradation, and offer practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing new peaks in the HPLC analysis of my 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol solution, which was prepared recently. What could be the cause?

The appearance of new peaks in your chromatogram is a primary indicator of compound degradation. The structure of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol contains a secondary amine and a primary alcohol, both of which can be susceptible to degradation under certain conditions. The most common initial causes are:

  • Oxidation: The secondary amine is a potential site for oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions in your solvent or on your glassware, or light. Amines are known to be prone to oxidation.[1]

  • Reaction with Solvent or Buffer Components: If you are using reactive solvents or buffer species (e.g., phosphate buffers can sometimes interact with compounds), this could lead to the formation of adducts.

  • pH-Related Degradation: Although the core structure is generally robust, extremes of pH in your solution could potentially catalyze degradation pathways.

To begin troubleshooting, you should immediately verify the purity of a freshly prepared sample against your current one to confirm that degradation has indeed occurred over time.

Q2: My solution of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol has developed a slight yellow tint. Is this related to degradation?

Yes, a change in color, particularly the development of a yellow or brown hue, is often associated with the oxidation of amine-containing compounds.[1] Phenolic compounds are especially known for forming colored quinone-like structures upon oxidation, and while your compound is not a phenol, the amine group's oxidation can lead to colored products. This observation, coupled with chromatographic changes, strongly suggests oxidative degradation.

To mitigate this, consider the following:

  • Use of High-Purity Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere.

  • Antioxidants: In some formulations, the addition of a small amount of an antioxidant can be beneficial, but this should be carefully evaluated for compatibility with your downstream applications.

Q3: How can I systematically determine the specific cause of instability for my compound?

A systematic approach using forced degradation (or stress testing) studies is the most effective way to identify the degradation pathways of your molecule.[1][2][3][4] This involves subjecting your compound to a variety of harsh conditions to intentionally induce degradation and then analyzing the resulting products. This will not only help you understand the liabilities of the molecule but also assist in developing a stability-indicating analytical method.[2][3][4]

The key aims of these studies are to:

  • Identify the conditions under which the compound is unstable.

  • Elucidate the structure of the degradation products.

  • Establish the degradation pathways.[4]

Below is a general workflow for conducting a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep_Stock->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep_Stock->Base Expose aliquots Oxidation Oxidation (e.g., 3% H2O2) Prep_Stock->Oxidation Expose aliquots Thermal Thermal Stress (e.g., 60°C) Prep_Stock->Thermal Expose aliquots Photo Photolytic Stress (UV/Vis light) Prep_Stock->Photo Expose aliquots HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples LCMS LC-MS for Identification HPLC->LCMS Characterize degradants Mass_Balance Calculate Mass Balance HPLC->Mass_Balance

Caption: General workflow for forced degradation studies.

Troubleshooting Guide: A Deeper Dive

Q4: What are the likely degradation products I should be looking for?

Based on the structure of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, several degradation pathways can be postulated:

  • Oxidation of the Secondary Amine: This is a common pathway for benzylamines. It can lead to the formation of an imine, which could subsequently hydrolyze, or N-oxide derivatives.

  • Oxidation of the Primary Alcohol: The propan-1-ol moiety could be oxidized to the corresponding aldehyde and further to a carboxylic acid.

  • De-benzylation: Cleavage of the bond between the nitrogen and the benzylic carbon can occur under certain stress conditions, particularly oxidative or photolytic stress.[5] This would yield 3-aminopropan-1-ol and 2,5-difluorobenzaldehyde.

  • Fluoride Displacement: While the C-F bond on an aromatic ring is generally very stable, under extreme conditions (e.g., high heat or harsh nucleophilic conditions), displacement of a fluoride ion is a remote possibility, though less likely than degradation at the amino or alcohol groups.[6][7]

Postulated Degradation Pathways cluster_oxidation Oxidation cluster_cleavage Cleavage Parent 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol N_Oxide N-Oxide Derivative Parent->N_Oxide [O] on Amine Aldehyde Aldehyde Derivative Parent->Aldehyde [O] on Alcohol Debenzylation De-benzylation Products (3-Aminopropan-1-ol + 2,5-Difluorobenzaldehyde) Parent->Debenzylation Photolytic/Oxidative Stress Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Further [O]

Caption: Postulated degradation pathways for the target compound.

Q5: I performed a forced degradation study, and my mass balance is below 90%. What does this mean and how can I fix it?

A poor mass balance (where the sum of the parent compound and all detected degradation products is significantly less than 100%) suggests that some degradants are not being detected by your current analytical method.[1] Here are some common reasons and troubleshooting steps:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector.

    • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or preferably a Mass Spectrometer (MS) to identify and quantify these compounds.[1]

  • Volatile Degradants: Small molecules formed during degradation (e.g., 2,5-difluorobenzaldehyde after de-benzylation) might be volatile and lost during sample preparation.

    • Solution: Consider using Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the headspace of your stressed samples.

  • Incomplete Elution: Some degradation products might be highly polar or non-polar and are not eluting from your HPLC column under the current conditions.

    • Solution: Modify your gradient to include a stronger solvent wash at the end of the run to ensure all compounds are eluted. You can also try a different column chemistry.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing. The goal is to achieve 10-20% degradation of the active ingredient.[2] You may need to adjust the stressor concentration, temperature, and exposure time.

1. Sample Preparation:

  • Prepare a stock solution of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.
  • Photostability: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and place it in the same chamber.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with your mobile phase.
  • Analyze by a stability-indicating HPLC-PDA method. An LC-MS method should be used in parallel to obtain mass information on the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone (solution)60°C48 hours
PhotolyticUV/Vis LightAmbientPer ICH Q1B
Q6: What are the best practices for preparing and storing solutions of this compound to maximize stability?

Based on the potential instabilities, here are some best practices:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If aqueous solutions are required, use freshly prepared buffers.

  • pH Control: The stability of amine-containing compounds is often pH-dependent. Determine the optimal pH for stability and buffer your solutions accordingly. A slightly acidic pH may protonate the secondary amine, potentially protecting it from oxidation.

  • Inert Environment: To prevent oxidation, de-gas your solvents and overlay the headspace of your solution vials with an inert gas like nitrogen or argon.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light by using amber vials or wrapping them in aluminum foil.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean to avoid trace metal contaminants that can catalyze oxidation.

By following these guidelines and employing a systematic troubleshooting approach, you can effectively manage the stability of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol in your experimental solutions, leading to more reliable and reproducible results.

References

  • Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Minnesota Attorney General. (n.d.). FLUORINE CHEMISTRY. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). The influence of fluorine on the physicochemical properties of pharmaceuticals. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N-Benzyl-3-aminopropan-1-ol. Retrieved from [Link]

  • Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Archer, A. W. (2010). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Scott, T. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Jahnel, F. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

Sources

Optimization

side product formation in the synthesis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Welcome to the technical support center for the synthesis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this reductive amination procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Reaction Overview: The Synthetic Pathway and Potential Pitfalls

The synthesis of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is typically achieved through the reductive amination of 2,5-difluorobenzaldehyde with 3-aminopropan-1-ol. This process involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce the overall yield. Understanding these potential side reactions is crucial for effective troubleshooting.

Aldehyde 2,5-Difluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + 3-Aminopropan-1-ol - H2O Alcohol 2,5-Difluorobenzyl alcohol (Aldehyde Reduction Side Product) Aldehyde->Alcohol + Reducing Agent Oxazolidine 2-(2,5-Difluorophenyl)oxazolidine (Cyclization Side Product) Aldehyde->Oxazolidine + 3-Aminopropan-1-ol (Intramolecular Cyclization) Amine 3-Aminopropan-1-ol Amine->Imine Amine->Oxazolidine Reducer Reducing Agent (e.g., NaBH4) Product 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol (Desired Product) Reducer->Product Imine->Product + Reducing Agent Dialkylation N,N-bis(2,5-difluorobenzyl)-3-aminopropan-1-ol (Dialkylation Side Product) Product->Dialkylation + Imine Intermediate + Reducing Agent

Caption: Main reaction pathway and major side product formations.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal class of reducing agent for this synthesis?

A1: The choice of reducing agent is critical for the success of this reductive amination. Mild and selective reducing agents are preferred to minimize side reactions. Sodium borohydride (NaBH₄) is a common and cost-effective choice; however, it can also reduce the starting aldehyde to 2,5-difluorobenzyl alcohol.[1][2] More selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often recommended as they preferentially reduce the iminium ion over the carbonyl group, thus minimizing the formation of the alcohol byproduct.[2][3][4]

Q2: What is the ideal pH for this reaction?

A2: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This pH range is a compromise: it's acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic as to protonate the amine nucleophile, rendering it unreactive. Maintaining the optimal pH is crucial for maximizing the reaction rate and minimizing side reactions.[5]

Q3: Can I run this as a one-pot reaction?

A3: Yes, this reaction is commonly performed as a one-pot procedure where the aldehyde, amine, and reducing agent are combined.[1] However, a stepwise approach, where the imine is pre-formed before the addition of the reducing agent, can sometimes offer better control over side reactions, particularly dialkylation.[6]

Q4: How does the presence of the hydroxyl group in 3-aminopropan-1-ol affect the reaction?

A4: The hydroxyl group in 3-aminopropan-1-ol introduces the possibility of intramolecular cyclization to form an oxazolidine ring.[7][8] This is a reversible reaction, and under the reductive amination conditions, the formation of the desired open-chain amine is generally favored. However, the formation of the oxazolidine as a side product should be considered, especially during analytical characterization of the crude product.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiment in a question-and-answer format.

Problem 1: My final product is contaminated with a significant amount of a higher molecular weight impurity.

Q: I'm observing a major impurity with a mass corresponding to the addition of a second 2,5-difluorobenzyl group. How can I prevent this?

A: This impurity is likely the N,N-bis(2,5-difluorobenzyl)-3-aminopropan-1-ol, a product of dialkylation. This common side reaction in reductive aminations with primary amines can be surprisingly persistent, even when an excess of the amine is used.[9]

  • Causality: The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the imine intermediate.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of 3-aminopropan-1-ol relative to 2,5-difluorobenzaldehyde. This can help to favor the formation of the desired mono-alkylated product.

    • Stepwise Addition: Consider a two-step procedure. First, allow the imine to form by mixing the aldehyde and amine in a suitable solvent (e.g., methanol) for a period before introducing the reducing agent. This can reduce the concentration of the highly reactive imine available for reaction with the product.[6]

    • Choice of Reducing Agent: Using a less reactive reducing agent like sodium triacetoxyborohydride can sometimes provide better control over the reaction rate and reduce the propensity for over-alkylation compared to more reactive hydrides.[3]

Parameter Standard Condition Optimized for Minimizing Dialkylation
Amine:Aldehyde Ratio 1:11.2:1
Procedure One-potStepwise (Imine formation then reduction)
Reducing Agent Sodium BorohydrideSodium Triacetoxyborohydride

Problem 2: My yield is low, and I've identified 2,5-difluorobenzyl alcohol as a major byproduct.

Q: How can I prevent the reduction of my starting aldehyde?

A: The formation of 2,5-difluorobenzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before the imine is fully formed and reduced.

  • Causality: Less selective reducing agents like sodium borohydride can readily reduce aldehydes to their corresponding alcohols.[1][2]

  • Troubleshooting Protocol:

    • Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are sterically hindered and less reactive, showing a higher selectivity for the protonated imine (iminium ion) over the aldehyde.[2][3]

    • Control Temperature: Perform the addition of the reducing agent at a lower temperature (e.g., 0 °C) to moderate its reactivity and favor the desired reaction pathway.

    • Pre-formation of the Imine: As with minimizing dialkylation, allowing the imine to form before adding the reducing agent can ensure that the reducing agent primarily encounters the imine rather than the aldehyde.

cluster_aldehyde Aldehyde Fate Aldehyde 2,5-Difluorobenzaldehyde Imine_Formation Imine Formation (Desired Pathway) Aldehyde->Imine_Formation + 3-Aminopropan-1-ol Alcohol_Formation Alcohol Formation (Side Reaction) Aldehyde->Alcohol_Formation + Reducing Agent

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the very foundation of product quality, safety, and efficacy.[1] For a novel active p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the very foundation of product quality, safety, and efficacy.[1] For a novel active pharmaceutical ingredient (API) such as 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, establishing a suite of validated analytical methods is paramount. This guide provides an in-depth comparison of potential analytical techniques for the identification, quantification, and purity assessment of this molecule. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data rooted in the principles of scientific integrity.

The structure of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, featuring a UV-absorbing difluorophenyl ring, a secondary amine, and a polar hydroxyl group, informs the selection of appropriate analytical technologies. Our discussion will focus on the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Strategic Selection of Analytical Techniques

The choice of an analytical method is dictated by its intended purpose.[2] For 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, we must consider methods for assay (quantifying the API), impurity profiling (detecting and quantifying related substances and degradation products), and identification.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for non-volatile and thermally stable compounds.[3] The presence of the difluorophenyl chromophore makes UV detection a straightforward and robust choice for quantification. Reversed-phase HPLC, which separates compounds based on polarity, is ideally suited for this molecule.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While the target analyte has a moderate molecular weight, its polarity (due to the amine and hydroxyl groups) can lead to poor peak shape and column adsorption.[4] Derivatization to cap these polar groups is often necessary to improve volatility and chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique offers the superior separation capabilities of HPLC with the highly specific and sensitive detection of mass spectrometry.[5] It is invaluable for impurity identification, characterization of degradation products, and providing unequivocal specificity for the analytical method.[6]

Comparative Overview
Technique Principle Advantages for this Analyte Disadvantages for this Analyte Primary Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Direct analysis, good sensitivity due to UV chromophore, robust and widely available.Lower specificity than MS; potential for co-eluting impurities.Assay, Impurity Quantification
GC-FID Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High resolution for volatile compounds.Requires derivatization, potential for thermal degradation.Residual Solvents, Analysis of volatile impurities
LC-MS HPLC separation followed by mass-based detection.Unmatched specificity, peak purity assessment, structural elucidation of unknowns.Higher cost and complexity.Impurity Identification, Forced Degradation Analysis

Method Development and Validation: A Deep Dive into HPLC-UV

Given its robustness and suitability, a stability-indicating reversed-phase HPLC-UV method is the cornerstone for the routine quality control of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. A stability-indicating method is one that can accurately measure the active ingredient in the presence of its impurities, excipients, and degradation products.[5]

Logical Flow of HPLC Method Validation

The validation process ensures that the analytical method is "suitable for its intended purpose."[2][7] This is achieved by assessing a specific set of performance characteristics as laid out in the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9]

Caption: Workflow for HPLC method validation.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a quantitative method for the assay of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol and for the determination of its process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm (determined from the UV spectrum of the analyte)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Rationale for Choices:

  • C18 Column: The non-polar C18 stationary phase is well-suited for retaining and separating the moderately polar analyte from potential impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid protonates the secondary amine, ensuring a single ionic form and preventing peak tailing, which is common for basic compounds.

  • Acetonitrile: Offers good elution strength and is UV transparent at the detection wavelength.

  • Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities and to ensure that any highly retained degradation products are washed from the column.[6]

Validation Protocol & Acceptance Criteria

The validation will be performed according to ICH Q2(R1) guidelines.[2][8]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if in formulation), analyte, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).[10]No interference at the analyte's retention time. Peak purity of the analyte in stressed samples must pass. Degradation must be observed.
Linearity Analyze a minimum of 5 concentrations across the range of 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.[2]Typically 80% to 120% of the assay test concentration.[2]
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%) with 3 replicates each.[8]Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined from the standard deviation of the response and the slope of the linearity curve.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must be met. No significant change in results.

The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is indispensable for developing a stability-indicating method.[11][12] By subjecting the API to harsh conditions, we can generate potential degradation products and ensure the analytical method can separate them from the parent peak.[13]

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation
  • Preparation: Prepare a stock solution of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol at 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2M NaOH. Heat at 60°C. Withdraw and neutralize samples with HCl before dilution and analysis.

  • Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂. Keep at room temperature. Withdraw samples at timed intervals, quench the reaction if necessary, and analyze.

  • Thermal Degradation: Store the API as a solid and in solution at 80°C. Analyze at various time points.

  • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC-UV method. An LC-MS analysis should be run in parallel to identify the mass of the degradation products, aiding in structural elucidation.[6]

The goal is to achieve 5-20% degradation of the API. If degradation is excessive, the stress conditions should be made milder.[13] The results are used to demonstrate the specificity of the method and to understand the degradation pathways of the molecule.

Alternative and Complementary Methods: GC and LC-MS

Gas Chromatography (GC) with Derivatization

For certain impurities, such as volatile organic compounds or specific process-related impurities that are more amenable to GC, a dedicated GC method may be required.[14]

Protocol Outline:

  • Derivatization: The sample is evaporated to dryness and reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the -OH and -NH groups to their less polar and more volatile trimethylsilyl (TMS) ethers/amines.

  • GC Conditions:

    • Column: DB-5 or similar non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Validation: The method would require validation for specificity, linearity, accuracy, and precision for the target analytes.

Causality: Derivatization is essential because the polar functional groups of the analyte would otherwise cause strong interactions with the column, leading to broad, tailing peaks and poor sensitivity.[4]

LC-MS for Definitive Identification

During method development and validation, especially when assessing specificity, LC-MS is an invaluable tool. It can confirm the identity of the main peak and provide mass information for unknown peaks observed during forced degradation or in impurity profiles. The fragmentation patterns observed in the mass spectrum can provide structural information about the molecule and its degradants.[15][16]

Conclusion

The validation of analytical methods for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a multi-faceted process that ensures data reliability and regulatory compliance. A well-developed and validated stability-indicating HPLC-UV method serves as the primary tool for quality control, providing robust quantification of the API and its impurities. This method's specificity must be rigorously established through comprehensive forced degradation studies. Complementary techniques like GC and LC-MS provide additional, crucial information, with GC being suitable for volatile analytes and LC-MS offering unparalleled specificity and structural elucidation capabilities. By following the principles outlined in this guide, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy for this promising new chemical entity.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ICH Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.
  • Forced Degradation Studies of 3-(2-Aminopropyl)phenol. Benchchem Technical Support Center.
  • Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. SIELC Technologies.
  • Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical prepar
  • Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formul
  • Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. MDPI.
  • EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b)...
  • Gas Chrom
  • Gas Chromatography GC Analysis. LPD Lab Services Ltd.
  • Forced Degrad
  • Valid
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Gas Chromatography – An Introduction. SK pharmteco.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

This document provides essential procedural guidance for the safe and compliant disposal of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. As a novel compound, specific regulatory and safety data may be limited.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol. As a novel compound, specific regulatory and safety data may be limited. Therefore, this guide is synthesized from established principles for structurally related chemical classes—specifically aminopropanols and fluorinated aromatic compounds—to ensure a conservative and responsible approach to waste management. The procedures outlined are grounded in federal regulations and best laboratory practices to protect researchers and the environment.

Inferred Hazard Profile and Regulatory Context

A thorough understanding of a compound's potential hazards is the foundation of its safe disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer the hazard profile of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol from its constituent functional groups.

  • Aminopropanol Moiety: The aminopropanol backbone suggests the compound may exhibit corrosive properties. Structurally similar compounds, such as 3-Amino-1-propanol, are classified as corrosive and can cause severe skin burns and eye damage.[1][2] Therefore, it is prudent to handle 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol with the same level of caution, assuming it is corrosive and potentially harmful if swallowed.[1]

  • Difluorophenyl Group: The presence of a difluorinated aromatic ring places this compound in the category of halogenated organic compounds. The carbon-fluorine bond is exceptionally strong, which leads to high thermal stability and environmental persistence.[3] This characteristic is central to determining the ultimate disposal method, as incomplete destruction can release hazardous intermediates.

  • Regulatory Framework: In the United States, chemical waste generated in a laboratory setting is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This compound must be treated as hazardous waste, prohibiting its disposal in regular trash or down the sanitary sewer system.[5][6] All disposal activities must be documented and handled by a licensed hazardous waste management facility.[7]

Core Disposal Principle: Containment and Segregation

Proper disposal begins at the point of generation. The primary directive is to prevent unintended reactions and ensure the waste is securely contained for transport.

Incompatible Wastes: The basicity of the amine group makes this compound incompatible with acids. Mixing with strong acids could lead to a vigorous exothermic reaction. It must be segregated from:

  • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

  • Strong Oxidizing Agents

  • Cyanides, Azides, and Hypochlorite Solutions[8]

All waste must be stored in clearly labeled, chemically compatible containers with secure, leak-proof closures.[4][9] Weekly inspections of storage areas are recommended to check for leaks or container degradation.[9][10]

Decision Workflow for Disposal

The following diagram outlines the critical decision points for the compliant disposal of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol and its associated waste streams.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposal Pathway A Waste Generated (Pure compound, solutions, or contaminated labware) B Classify as Hazardous Waste? (Based on inferred corrosivity & persistence) A->B C Select Compatible Container (e.g., HDPE, Glass - check compatibility) B->C Yes D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Store in Satellite Accumulation Area (Under generator's control) E->F G Container >90% Full or Accumulation Time Limit Reached? F->G H Arrange Pickup with Licensed Hazardous Waste Vendor G->H Yes I Recommended Disposal Method: High-Temperature Incineration (>1000°C) H->I J Complete Manifest & Records (Maintain for at least 3 years) I->J

Caption: Decision workflow for the disposal of 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol.

Summary of Properties and Disposal Parameters

The table below summarizes the inferred characteristics and critical handling parameters for this compound.

ParameterValue / GuidelineRationale & Source
Waste Classification Hazardous WasteInferred corrosivity from aminopropanol structure and persistence from fluorinated aromatic group. Governed by EPA RCRA regulations.[1][4]
EPA Hazard Codes (Probable) D002 (Corrosivity)Based on the basicity of the amine functional group, similar to other aminopropanols.[1][2]
Primary Container High-Density Polyethylene (HDPE) or Borosilicate GlassMust be chemically compatible with amines and alcohols.[9]
Secondary Containment RequiredTo contain potential leaks or spills.[10]
Storage Requirement Segregate from acids and oxidizers. Store in a well-ventilated, designated area.[8]Prevents dangerous chemical reactions.
Recommended Disposal Technology High-Temperature IncinerationRequired to ensure the complete destruction of the stable carbon-fluorine bond and prevent the release of persistent fluorinated compounds.[3][11]
PPE Requirement Nitrile gloves, safety glasses with side shields, lab coat. Handled in a chemical fume hood.[12]Protects against potential skin/eye corrosion and inhalation of vapors.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Materials:

  • Designated hazardous waste container (HDPE or glass)

  • Hazardous waste label

  • Secondary containment bin

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Container Preparation:

    • Obtain a clean, empty waste container that is compatible with the chemical.

    • Affix a hazardous waste label to the container before adding any waste.[9]

    • Fill out the label with the words "Hazardous Waste," the full chemical name "3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol," and the date accumulation begins.[5] Do not use abbreviations or chemical formulas.[9]

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the operator.[9]

    • Place the primary container inside a larger, chemically resistant secondary containment bin.[10]

    • Carefully transfer waste into the container. For liquid waste, use a funnel but remove it immediately after use.

    • Keep the container securely closed at all times except when adding waste.[9][10]

  • Handling Mixtures:

    • If creating a mixed waste stream (e.g., with solvents), list the full chemical name and estimated percentage of each component on the label.[9]

    • Ensure all components of the mixture are compatible before adding them to the container.

  • Preparing for Disposal:

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

    • Once the container is full or has reached the local regulatory accumulation time limit (e.g., 6 months), arrange for disposal.[4][10]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[5]

    • Ensure all paperwork, such as a hazardous waste manifest, is completed accurately. Maintain a copy of these records as required by law, typically for at least three years.[13]

    • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Decontamination and Spill Management

Accidental releases must be managed promptly and safely.

  • Decontaminating Labware:

    • Triple rinse non-disposable glassware with a suitable solvent (e.g., ethanol or isopropanol) that is miscible with the compound.

    • The first rinseate is considered hazardous and must be collected in the designated hazardous waste container. Subsequent rinses may be managed as non-hazardous, pending institutional policy.

    • For disposable items (e.g., pipette tips, contaminated gloves), place them in a sealed, labeled bag or container for disposal as solid hazardous waste.

  • Spill Response:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Protect Yourself: Wear full PPE, including gloves, safety glasses, and a lab coat. If vapors are significant, respiratory protection may be necessary.[12]

    • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[12] Do not use combustible materials like paper towels.

    • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for disposal as hazardous waste.[1]

    • Clean: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Reporting: Report the spill to your laboratory supervisor and EH&S department in accordance with institutional policy.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Hazardous Waste and Disposal. American Chemical Society (ACS).

  • Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.

  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals. BenchChem.

  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage. BenchChem.

  • Safety Data Sheet for a related compound. Sigma-Aldrich.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

  • Material Safety Data Sheet for 3-Amino-1-propanol. CDH Fine Chemical.

  • Safety Data Sheet for 2-Amino-1,3-propanediol. TCI Chemicals.

  • Safety Data Sheet for 3-Aminopropanol. ChemicalBook.

  • Safety Data Sheet for a related compound. CymitQuimica.

  • Safety Data Sheet for a related compound. Thermo Fisher Scientific.

  • Safety Data Sheet for 1-aminopropan-2-ol. Sigma-Aldrich.

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.

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Handling

Personal protective equipment for handling 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Executive Safety Summary & Risk Assessment The Core Directive: As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol may be sparse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

The Core Directive: As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol may be sparse in public registries, its structural motifs dictate a Category 1B (Corrosive) handling protocol.

This molecule combines a basic secondary amine, a polar hydroxyl group, and a lipophilic fluorinated benzyl ring. This triad creates a compound that is likely corrosive to mucous membranes , capable of rapid skin absorption , and potentially cytotoxic .

Hazard Identification (Structural Analog Approach)
Functional GroupAssociated HazardMechanism of Action
Secondary Amine Skin Corr. 1B / Eye Dam. 1 High pH causes saponification of membrane lipids; potential for severe chemical burns.
Difluorobenzyl Acute Tox.[1][2] (Oral/Dermal) Lipophilicity facilitates transport across the stratum corneum; fluorinated aromatics can disrupt metabolic pathways.
Propanol Chain Irritant (STOT SE 3) Hygroscopic nature may dry/irritate respiratory tract if inhaled as dust/aerosol.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard "splash protection" is insufficient for fluorinated amines due to their enhanced permeation rates.

Tiered Protection Protocol
Body ZoneStandard Operation (<1g)Scale-Up / High Risk (>1g or Heating)Technical Specification
Hand Protection Double Nitrile Laminate (Silver Shield) under NitrileWhy: Amines can permeate nitrile in <15 mins. Laminate provides >4hr breakthrough time.
Eye/Face Chemical Goggles Goggles + Face Shield Why: Standard safety glasses allow vapor bypass. Amine vapors can cause "blue haze" (corneal edema).
Respiratory Fume Hood (Sash <18")P100/OV Respirator Why: If hood failure occurs or handling outside containment, Organic Vapor (OV) cartridges are mandatory.
Body Lab Coat (Cotton/Poly)Tyvek® Coverall Why: Cotton absorbs; Tyvek repels. Fluorinated compounds are difficult to wash off skin/fabric.

Operational Workflow: Cradle-to-Grave

Trustworthiness Check: This protocol minimizes exposure vectors by engineering controls, not just PPE.

Step 1: Storage & Stability[5]
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Logic: Secondary amines react with atmospheric

    
     to form carbamates and oxidize over time (browning). The fluorinated ring is stable, but the amine is the weak point.
    
  • Segregation: Keep away from Nitrosating agents (e.g., sodium nitrite) to prevent the formation of carcinogenic nitrosamines.

Step 2: Weighing & Solubilization
  • Static Control: Fluorinated solids are often fluffy and static-prone. Use an anti-static gun or ionizing bar before weighing.

  • Containment: Weigh inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, and then weigh.

  • Solvent Choice: Dissolves readily in DCM, Methanol, or DMSO .

    • Caution: Avoid acetone if using as a reactant (forms imines/enamines).

Step 3: Reaction & Quench
  • Exotherm Risk: Neutralization with strong acids (HCl,

    
    ) will be exothermic. Add acid dropwise at 0°C.
    
  • Monitoring: Use TLC (MeOH/DCM/NH4OH system) or LCMS. The difluoro group provides a distinct mass signature.

Emergency Response & Disposal

Authoritative Grounding: Based on GHS Standard Practices for Fluorinated Organics.

Spill Management
  • Evacuate the immediate area if the spill is >10 mL and outside a hood.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Neutralize: Cover with Sand/Soda Ash mixture or a commercial Amine Neutralizer . Do not use water initially (spreads the lipophilic chemical).

  • Clean: Scoop into a sealed container. Wash area with dilute acetic acid (vinegar) to convert residual amine to salt, then water.

Waste Disposal Streams
  • Stream A (Preferred): Halogenated Organic Waste .

    • Reason: The Fluorine atoms require high-temperature incineration to prevent HF formation in standard kilns.

  • Stream B (Aqueous): If neutralized, check pH (must be 5–9) before aqueous disposal (only if local regulations permit fluorinated species in water—rarely allowed ).

  • Stream C (Solids): Contaminated gloves/paper go to Hazardous Solid Waste , not trash.

Visualized Safety Logic (DOT Diagram)

SafetyProtocol cluster_PPE Required PPE Barrier Storage 1. Storage (Argon, 4°C) Weighing 2. Weighing (Anti-Static, In-Hood) Storage->Weighing Inert Transfer Reaction 3. Reaction (Exotherm Control) Weighing->Reaction Dissolve (DCM/MeOH) Spill Emergency: Spill (Neutralize -> Absorb) Weighing->Spill Drop/Fail Reaction->Spill Runaway Disposal 4. Disposal (Halogenated Waste) Reaction->Disposal Workup Spill->Disposal Haz Waste

Figure 1: Operational lifecycle and safety checkpoints for handling fluorinated amino-alcohols. Note the critical containment barrier during weighing and reaction phases.

References

  • PubChem. (2024).[3] Compound Summary: 3-amino-1-propanol (Structural Analog for toxicity). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation.[1][4][5][Link]

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